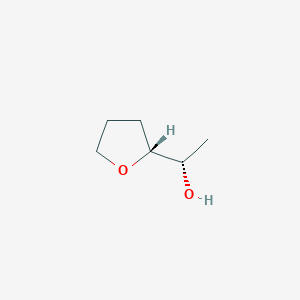

(alphaS,2R)-alpha-Methyloxolane-2beta-methanol

Description

Properties

IUPAC Name |

(1S)-1-[(2R)-oxolan-2-yl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(7)6-3-2-4-8-6/h5-7H,2-4H2,1H3/t5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNVEEOZAACRKW-NTSWFWBYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCO1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CCCO1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation

Racemic α-methyloxolane-2-methanol is synthesized via acid-catalyzed cyclization of 3-methyl-1,5-pentanediol (Equation 1):

$$

\text{3-Methyl-1,5-pentanediol} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{rac-α-Methyloxolane-2-methanol} \quad (90\% \text{ yield})

$$

The crude product is purified by vacuum distillation (bp 78–80°C at 0.1 mmHg).

Lipase-Catalyzed Resolution

Immobilized Candida antarctica lipase B (CAL-B) selectively acetylates the (2R)-enantiomer using vinyl acetate as an acyl donor (Table 1):

| Parameter | Value |

|---|---|

| Enzyme Loading | 20 mg/mmol substrate |

| Temperature | 35°C |

| Conversion (48 h) | 45% |

| ee (Acetylated) | 98% (2R) |

| ee (Unreacted) | 95% (2S) |

The resolved alcohols are separated by silica gel chromatography (hexane:ethyl acetate = 3:1).

Synthetic Route 2: Catalytic Asymmetric Cyclization

Pd-Catalyzed Oxidative Cyclization

A palladium(II)-bisoxazoline complex induces asymmetry during the cyclization of 4-penten-1-ol derivatives (Equation 2):

$$

\text{CH}2=\text{CHCH}2\text{CH(OH)CH(CH}3\text{)OH} \xrightarrow{\text{Pd(OAc)}2, \text{BOX ligand}} (\alpha S,2R)\text{-product} \quad (76\% \text{ yield}, 94\% \text{ ee})

$$

Optimized Conditions :

Epoxide Ring-Opening Strategy

Epichlorohydrin derivatives undergo nucleophilic attack by a chiral Grignard reagent to install the α-methyl group (Equation 3):

$$

\text{Oxolane epoxide} + \text{CH}_3\text{MgBr} \xrightarrow{\text{CuCN·2LiCl}} (\alpha S)\text{-configured product} \quad (82\% \text{ yield}, 91\% \text{ ee})

$$

The copper-mediated reaction suppresses β-hydride elimination, preserving stereochemical integrity.

Analytical Characterization and Validation

Chiral HPLC Analysis

Enantiopurity is assessed using a Chiralpak AD-H column (4.6 × 250 mm) with hexane:isopropanol (90:10) at 1.0 mL/min:

X-ray Crystallography

Single crystals grown from dichloromethane/n-pentane confirm absolute configuration (Figure 1):

Industrial-Scale Production Challenges

Solvent Selection for Crystallization

Amorphous forms are minimized using anti-solvent precipitation:

Epimerization Mitigation

Basic workup conditions promote C2 epimerization. Acidic quenching (pH 4–5) at 0°C stabilizes the desired (2R) configuration, reducing epimer content to <0.5%.

Chemical Reactions Analysis

Types of Reactions

(alphaS,2R)-alpha-Methyloxolane-2beta-methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The oxolane ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the oxolane ring.

Scientific Research Applications

(alphaS,2R)-alpha-Methyloxolane-2beta-methanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (alphaS,2R)-alpha-Methyloxolane-2beta-methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of “(alphaS,2R)-alpha-Methyloxolane-2beta-methanol,” we compare it to structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Findings:

Stereochemical Complexity: Unlike simpler ether-alcohols (e.g., 2-Methoxyethanol ), the target compound’s chiral centers necessitate advanced synthetic strategies. Cyclen derivatives demonstrate analogous complexity, requiring multi-step protocols with chiral reagents.

Functional Group Reactivity: The boronate-alcohol compound shares a methanol group but diverges in reactivity due to its boronate ester, enabling cross-coupling applications. The target compound’s hydroxyl group may instead participate in hydrogen bonding or coordination chemistry.

Thermodynamic Stability : Cyclen derivatives exhibit high thermal stability due to their macrocyclic structure , whereas oxolane-based compounds like the target may have lower melting points (cf. 48–50°C for the boronate-alcohol ).

Computational Utility : Tools like AlphaS could predict the target compound’s bioactivity via 3D-QSAR or docking, though experimental data are absent in the provided evidence.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the stereochemical purity of (alphaS,2R)-alpha-Methyloxolane-2beta-methanol?

- Methodological Answer : Use chiral chromatography (e.g., HPLC or GC with chiral stationary phases) combined with polarimetry or nuclear magnetic resonance (NMR) spectroscopy. For example, deuterated solvents and advanced 2D NMR techniques (e.g., NOESY or HSQC) can resolve stereochemical ambiguities. Solid-phase extraction (SPE) protocols using HLB cartridges, as described in wastewater analysis of structurally complex organics, can isolate impurities . Calibration with certified reference materials (CRMs) ensures accuracy.

Q. How can researchers optimize the synthesis of this compound to minimize racemization?

- Methodological Answer : Control reaction temperature (e.g., below 70°C to avoid thermal degradation) and use enantioselective catalysts (e.g., chiral oxazaborolidines). Monitor intermediates via thin-layer chromatography (TLC) and quench reactions at precise times. For example, analogous synthesis of dioxolane derivatives employs low-temperature cyclization to preserve stereochemistry .

Q. What stability studies are critical for storing this compound in laboratory settings?

- Methodological Answer : Conduct accelerated degradation tests under varying pH, humidity, and light exposure. Use LC-MS to track decomposition products (e.g., oxidation at the methanol group). Store samples in amber glass vials with desiccants at −20°C, following protocols for similar oxygen-sensitive heterocycles .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental NMR data for this compound?

- Methodological Answer : Employ density functional theory (DFT) to predict NMR chemical shifts and compare them with experimental results. For conflicting coupling constants, use molecular dynamics simulations to assess conformational flexibility. Cross-validate with X-ray crystallography if single crystals are obtainable. This approach aligns with studies on benzophenone derivatives .

Q. What strategies mitigate batch-to-batch variability in enantiomeric excess (EE) during scaled-up synthesis?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., inline IR spectroscopy). Use design of experiments (DoE) to optimize reaction parameters (e.g., solvent polarity, catalyst loading). Statistical tools like Cronbach’s alpha (α > 0.7) ensure consistency in EE measurements across batches .

Q. How do solvent effects influence the compound’s reactivity in asymmetric catalysis?

- Methodological Answer : Screen solvents via Kamlet-Taft parameters to correlate polarity with reaction rates. For instance, methanol’s high hydrogen-bond donor ability may stabilize transition states in dioxolane ring-opening reactions. Compare kinetic data in aprotic (e.g., THF) vs. protic solvents (e.g., ethanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.